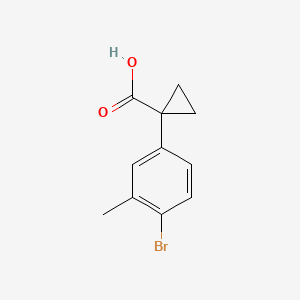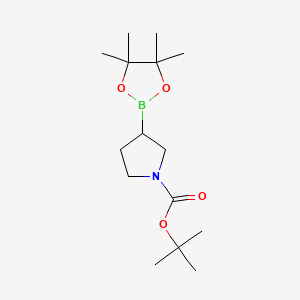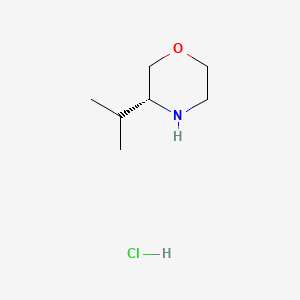
4-NONYLPHENOXY-ACETIC ACID D2
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Nonylphenoxy-acetic acid D2 (4-NPAA D2) is a synthetic organic compound, and is a member of the alkylphenoxyacetic acid family. It is a colorless, odorless, and water-soluble compound, and is used in a variety of scientific and industrial applications. This compound is an important tool for scientists and chemists, as it has a wide range of applications in the fields of chemistry, biochemistry, and physiology.
詳細な合成法
Design of the Synthesis Pathway
The synthesis pathway of 4-NONYLPHENOXY-ACETIC ACID D2 involves the reaction of 4-nonylphenol with chloroacetic acid, followed by hydrolysis.
Starting Materials
4-nonylphenol, chloroacetic acid, sodium hydroxide, water, diethyl ethe
Reaction
Step 1: Dissolve 4-nonylphenol in diethyl ether., Step 2: Slowly add chloroacetic acid to the solution with stirring., Step 3: Add sodium hydroxide to the solution to adjust the pH to 8-9., Step 4: Allow the reaction mixture to stir for 24 hours at room temperature., Step 5: Extract the product with diethyl ether., Step 6: Wash the organic layer with water., Step 7: Dry the organic layer over anhydrous sodium sulfate., Step 8: Concentrate the organic layer under reduced pressure., Step 9: Dissolve the residue in water., Step 10: Adjust the pH to 2-3 with hydrochloric acid., Step 11: Extract the product with diethyl ether., Step 12: Wash the organic layer with water., Step 13: Dry the organic layer over anhydrous sodium sulfate., Step 14: Concentrate the organic layer under reduced pressure to obtain the final product.
科学的研究の応用
4-NPAA D2 is used in a variety of scientific research applications. It is commonly used as a substrate in biochemical assays, as it is readily metabolized by enzymes. It is also used as a reagent in the synthesis of various compounds, and is used in the production of various drugs and pharmaceuticals. 4-NPAA D2 is also used in the study of cell metabolism and physiology, as it can be used to study the effects of various compounds on the cells.
作用機序
4-NPAA D2 is metabolized by enzymes in the body, which results in the formation of 4-nonylphenol, acetic acid, and water. The 4-nonylphenol is then further metabolized by the body, and is eventually excreted in the urine. The acetic acid is also metabolized by the body, and is eventually excreted in the urine as well.
生化学的および生理学的効果
The effects of 4-NPAA D2 on the body are not well understood. However, it has been suggested that 4-NPAA D2 may have a role in the regulation of cell metabolism, and may also have an effect on the release of hormones. It is also possible that 4-NPAA D2 may have an effect on the metabolism of drugs and other compounds.
実験室実験の利点と制限
One of the advantages of using 4-NPAA D2 in laboratory experiments is that it is relatively inexpensive and easy to obtain. It is also relatively stable, and can be stored for long periods of time without degrading. However, one of the limitations of using 4-NPAA D2 is that it can be toxic in high concentrations, and should be handled with care.
将来の方向性
The potential future directions for 4-NPAA D2 are numerous. One potential direction is to further explore its role in the regulation of cell metabolism and physiology. Additionally, further research could be conducted to explore its potential use in the synthesis of drugs and other compounds. Additionally, further research could be conducted to explore its potential role in the metabolism of drugs and other compounds. Finally, further research could be conducted to explore its potential use in the study of biochemical and physiological processes.
特性
CAS番号 |
1219798-75-0 |
|---|---|
製品名 |
4-NONYLPHENOXY-ACETIC ACID D2 |
分子式 |
C17H26O3 |
分子量 |
280.404 |
IUPAC名 |
2,2-dideuterio-2-(4-nonylphenoxy)acetic acid |
InChI |
InChI=1S/C17H26O3/c1-2-3-4-5-6-7-8-9-15-10-12-16(13-11-15)20-14-17(18)19/h10-13H,2-9,14H2,1H3,(H,18,19)/i14D2 |
InChIキー |
NISAHDHKGPWBEM-FNHLFAINSA-N |
SMILES |
CCCCCCCCCC1=CC=C(C=C1)OCC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[3,5-Bis(trifluoromethyl)phenyl]-N'-[(1R,2R)-2-(1-piperidinyl)cyclohexyl]thiourea](/img/structure/B572738.png)
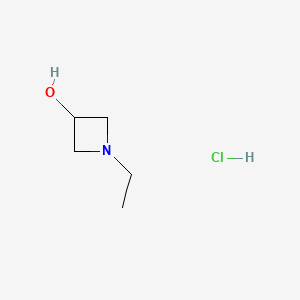

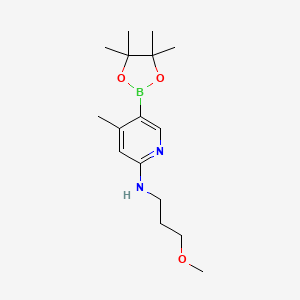
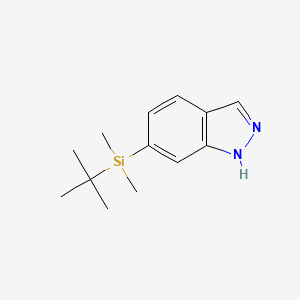





![2,4-Dichloropyrido[4,3-d]pyrimidine](/img/structure/B572754.png)
